1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
Description
Historical Context of Tetralol Derivatives in Organic Chemistry
Tetralol derivatives, which include partially hydrogenated naphthols, have played a pivotal role in organic synthesis since the late 19th century. The foundational work on 2-tetralone by Eugen Bamberger and Wilhelm Lodter in 1893 established methods for synthesizing hydrogenated naphthalene derivatives via dehydrohalogenation. These early studies laid the groundwork for modern applications of tetralols as intermediates in pharmaceuticals and materials science.
The synthesis of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol builds upon classical demethylation strategies. For example, 5,6,7,8-tetrahydro-2-methoxynaphthalene undergoes demethylation using aluminum chloride and thiourea at 90°C, followed by acid workup to yield the target naphthol. This method, with a reported yield of 57.4%, highlights the enduring relevance of Friedel-Crafts chemistry in functionalizing aromatic systems.
Table 1: Key Structural and Synthetic Data for 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol
| Property | Value | Source |
|---|---|---|
| Molecular Formula | $$ \text{C}{14}\text{H}{20}\text{O} $$ | |
| Molecular Weight | 204.31 g/mol | |
| CAS Registry Number | 3017201 | |
| Synthetic Yield (Demethylation) | 57.4% |
Significance of Steric and Electronic Modifications in Naphthol Analogues
The tert-butyl group in 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol introduces pronounced steric effects that influence both reactivity and molecular conformation. Steric bulk at the 1-position hinders planarization of the aromatic ring, thereby modulating electronic interactions between the hydroxyl group and the π-system. This steric shielding has been shown to alter regioselectivity in electrophilic substitution reactions, favoring meta-substitution over para- or ortho- pathways in related systems.
Electronically, the hydroxyl group activates the aromatic ring toward electrophilic attack via resonance donation, while the tert-butyl group exerts an inductive electron-donating effect. This duality creates a unique electronic profile, enabling selective functionalization under controlled conditions. For instance, in Paternò-Büchi reactions, steric parameters such as alkyl substitution (e.g., methyl vs. isopropyl) significantly impact diastereoselectivity by favoring exciplex or electron-donor-acceptor (EDA) complex intermediates. Such findings underscore the compound’s utility in stereoselective synthesis.
Mechanistic Insights :
The compound’s reactivity can be rationalized through its participation in exciplex-mediated pathways. Under 405 nm irradiation, steric repulsion between the tert-butyl group and substituents on reaction partners (e.g., α-ketoesters) promotes perpendicular carbonyl orientation, leading to exo diastereomers. Conversely, π–π stacking interactions dominate in less hindered systems, favoring endo products. This stereochemical control is critical for applications in medicinal chemistry, where diastereomeric purity dictates pharmacological activity.
Properties
CAS No. |
60834-65-3 |
|---|---|
Molecular Formula |
C14H20O |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
1-tert-butyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C14H20O/c1-14(2,3)13-11-7-5-4-6-10(11)8-9-12(13)15/h8-9,15H,4-7H2,1-3H3 |
InChI Key |
XTVWEFCNRUJNGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=CC2=C1CCCC2)O |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation of 5,6,7,8-Tetrahydro-2-naphthol
One of the primary synthetic approaches involves the alkylation of 5,6,7,8-tetrahydro-2-naphthol with a tert-butyl source. The precursor, 5,6,7,8-tetrahydro-2-naphthol (CAS 1125-78-6), is commercially available or can be synthesized via reduction of 2-naphthol derivatives.
Step 1: Preparation of 5,6,7,8-Tetrahydro-2-naphthol
This compound can be prepared by catalytic hydrogenation of 2-naphthol or by reduction of α-naphthylamine followed by diazotization and hydrolysis. The product is a colorless solid with melting point around 59-61 °C and boiling point near 275 °C.Step 2: Alkylation with tert-Butyl Reagents
The hydroxyl group at position 2 is ortho to the site of alkylation at position 1. Alkylation can be achieved using tert-butyl halides or tert-butyl cation equivalents under acidic or Lewis acid catalysis to introduce the bulky tert-butyl group at position 1. This step requires careful control to avoid over-alkylation or rearrangement.
Synthesis via Methylenebis Intermediates
A related synthetic strategy involves the formation of methylene-bridged bis-naphthol derivatives, which can be selectively cleaved or modified to yield the mono-substituted target compound.
- Methylenebis[1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol] is synthesized by linking two naphthol units via a methylene bridge, often through electrophilic substitution reactions involving formaldehyde or paraformaldehyde under acidic conditions.
- The tert-butyl groups enhance stability and solubility, facilitating further functionalization.
- Controlled cleavage or selective reduction of the bis compound can yield the mono-substituted 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol.
Multi-Step Synthesis Involving Epoxidation and Amination (Related to Nadolol Synthesis)
Though primarily described for the synthesis of Nadolol, a beta-blocker containing a related tetrahydronaphthol moiety, this method provides insight into functional group transformations applicable to the target compound.
Step 1: Dihydroxylation of 5,8-Dihydro-1-naphthol
Using osmium tetroxide and N-methylmorpholine N-oxide as co-oxidants, cis-6,7-dihydroxy-5,6,7,8-tetrahydro-1-naphthol is prepared. This step introduces hydroxyl groups on the tetrahydronaphthol ring.Step 2: Epichlorohydrin Reaction
The dihydroxy intermediate is reacted with epichlorohydrin in the presence of triethylamine to form an epoxydiol intermediate.Step 3: Amination with tert-Butylamine
The epoxydiol is treated with tert-butylamine under heat to introduce the tert-butyl group, yielding a compound structurally related to Nadolol.
While this process is more complex and designed for Nadolol, the amination step with tert-butylamine demonstrates a viable route to introduce the tert-butyl substituent on a tetrahydronaphthol scaffold.
Comparative Data Table of Preparation Methods
Research Findings and Notes
The direct alkylation method is the most commonly referenced for preparing 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol, leveraging the reactivity of the tetrahydro-2-naphthol core.
The methylenebis approach provides a route to more complex derivatives and can be adapted for the target compound, especially when enhanced stability or multifunctionality is desired.
The epoxidation-amination sequence, while more elaborate, offers a pathway to high-purity products and demonstrates the chemical versatility of the tetrahydronaphthol system in pharmaceutical synthesis.
Safety considerations include handling osmium tetroxide (toxic) and controlling reaction conditions to prevent over-alkylation or polymerization.
Purification typically involves crystallization from solvents such as toluene, benzene, or acetone, with yields and purity confirmed by HPLC analysis.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products:
Oxidation: Formation of ketones or quinones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthols.
Scientific Research Applications
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC) :
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol can be effectively analyzed using reverse phase HPLC techniques. The method utilizes a mobile phase consisting of acetonitrile and water with phosphoric acid. For mass spectrometry applications, phosphoric acid can be substituted with formic acid. This method is scalable and suitable for isolating impurities in preparative separation processes and pharmacokinetic studies .
Pharmaceutical Development
Drug Formulation :
The compound has been investigated for its potential use in drug formulations due to its favorable pharmacokinetic properties. Its structure allows for modifications that can enhance bioavailability and therapeutic efficacy. Research indicates that derivatives of this compound may exhibit improved activity against specific biological targets .
Case Study 1: Pharmacokinetics
A study focused on the pharmacokinetic profile of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol demonstrated its metabolism and elimination pathways in vivo. The research highlighted its absorption characteristics and the influence of structural modifications on its pharmacological activity. Results indicated that certain derivatives showed enhanced absorption rates compared to the parent compound .
Case Study 2: Environmental Chemistry
Research has also explored the environmental impact of this compound. Its stability under various conditions was assessed to understand its behavior in ecological systems. Findings suggested that while the compound is relatively stable, it can undergo transformation under specific environmental conditions, leading to the formation of less harmful byproducts .
Mechanism of Action
The mechanism of action of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol involves its interaction with various molecular targets. The hydroxyl group can participate in hydrogen bonding and redox reactions, influencing biological pathways. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and interactions with enzymes and receptors.
Comparison with Similar Compounds
Table 1: Regioselectivity in Electrophilic Reactions
Hydrogenated vs. Non-Hydrogenated Naphthols
Hydrogenation of the naphthalene ring alters conjugation and steric accessibility:
- 1-Naphthol and 2-Naphthol: Non-hydrogenated analogs exhibit higher reactivity in electrophilic substitutions due to aromatic resonance stabilization. For example, 2-naphthol undergoes rapid glucuronidation by UGT enzymes .
- Tetrahydro Derivatives: The saturated ring reduces aromaticity, lowering reactivity in some contexts. For instance, 5,6,7,8-tetrahydro-1-naphthol is a poor substrate for cloned UGTs but retains metabolic activity in liver microsomes, indicating hydrogenation modifies enzyme recognition . In photoelectrocatalysis, 5,6,7,8-tetrahydro-2-naphthol reduces recombination losses in hematite photoanodes by 13%, highlighting its role in stabilizing charge carriers .
Table 2: Enzymatic Glucuronidation Rates
| Compound | Cloned UGT Activity | Liver Microsome Activity | Reference |
|---|---|---|---|
| 1-Naphthol | High | High | |
| 5,6,7,8-Tetrahydro-1-naphthol | Low | High | |
| 5,6,7,8-Tetrahydro-2-naphthol | Not reported | Not reported | — |
Substituent Effects: tert-Butyl Group
The tert-butyl group in the target compound introduces steric bulk, which can:
- Enhance Metabolic Stability : Similar tert-butyl-substituted ProTides show prolonged half-lives due to reduced enzymatic degradation .
- Modify Reactivity : In the synthesis of unsymmetrical carbonates, steric hindrance from bulky groups like tert-butyl may require tailored reaction conditions (e.g., microwave irradiation) .
- Influence Pharmacokinetics : The tert-butyl group in naphthoquine phosphate derivatives improves lipophilicity, enhancing membrane permeability .
Table 3: Antiviral Activity of ProTide Aryl Units
| Aryl Unit | Antiviral Activity (Relative) | Reference |
|---|---|---|
| Phenyl | Baseline | |
| Naphthyl | Moderate | |
| 5,6,7,8-Tetrahydro-1-naphthol | High |
Key Research Findings
- Photoelectrocatalysis: Its oxidation at Ti-modified hematite photoanodes involves hole-driven mechanisms, reducing recombination losses to 59% .
- Metabolic Pathways : Positional isomers of tetrahydro-naphthols exhibit divergent glucuronidation behaviors, emphasizing the role of hydroxyl placement in drug design .
Biological Activity
1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol, also known as tert-butyl tetrahydronaphthol, is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, including its effects on various biological systems, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20O
- Molecular Weight : 220.32 g/mol
- CAS Number : 3017201
- Structure : The compound features a naphthalene ring system with a tetrahydro configuration and a tert-butyl group attached to one of the carbons.
Biological Activity Overview
The biological activities of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol have been explored in various contexts:
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress in biological systems.
- Mechanism : The antioxidant activity is attributed to the ability of the compound to donate electrons and stabilize free radicals.
- Case Study : A study demonstrated that compounds with similar structures significantly inhibited lipid peroxidation in vitro, suggesting that 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol may have similar effects .
Anti-cancer Potential
Emerging studies suggest that this compound may possess anti-cancer properties.
- Cell Line Studies : In vitro studies using various cancer cell lines have shown that this compound can inhibit cell proliferation.
- Mechanism of Action : It is hypothesized that the compound induces apoptosis in cancer cells through the activation of specific signaling pathways related to cell death .
Data Table: Biological Activities
Case Study 1: Antioxidant Effects
A study conducted on the antioxidant properties of naphthol derivatives showed that 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol significantly reduced oxidative stress markers in cultured cells. The assessment was performed using DPPH radical scavenging assays and total antioxidant capacity tests.
Case Study 2: Cancer Cell Line Proliferation
In a series of experiments involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment.
The mechanisms underlying the biological activities of 1-(1,1-Dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol include:
- Free Radical Scavenging : The compound's structure allows it to effectively neutralize reactive oxygen species.
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death in malignant cells.
- Enzyme Modulation : Inhibition of estrone sulfatase may contribute to its anti-cancer effects by altering estrogen metabolism.
Q & A
Basic Question: What are the established synthetic routes for 1-(1,1-dimethylethyl)-5,6,7,8-tetrahydro-2-naphthol?
Methodological Answer:
The synthesis typically involves functionalizing 5,6,7,8-tetrahydro-2-naphthol (CAS 1125-78-6) with a tert-butyl group at position 1. Key steps include:
- Friedel-Crafts alkylation : Reacting tetrahydro-2-naphthol with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .
- Protection/deprotection strategies : Using dioxolane derivatives (e.g., 1,3-dioxolane protecting groups) to stabilize reactive intermediates during multi-step syntheses .
- Hydrogenation : Partial hydrogenation of naphthalene rings may precede alkylation to avoid side reactions. Reaction yields are optimized by controlling temperature (40–80°C) and solvent polarity (e.g., dichloromethane or toluene) .
Basic Question: How is this compound characterized structurally and spectroscopically?
Methodological Answer:
- NMR Spectroscopy : ¹H NMR confirms the tert-butyl group (singlet at δ 1.2–1.4 ppm for 9H) and tetrahydro-naphthol backbone (aromatic protons at δ 6.5–7.2 ppm and aliphatic protons at δ 1.8–2.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak at m/z 232.23 (C₁₄H₂₀O) and fragmentation patterns consistent with tert-butyl cleavage .
- Chromatography : HPLC with UV detection (λ = 280 nm) monitors purity, while GC-MS evaluates volatile byproducts .
Advanced Question: What strategies address low yields in tert-butyl functionalization of tetrahydro-2-naphthol?
Methodological Answer:
- Catalyst optimization : Substituting AlCl₃ with milder catalysts (e.g., FeCl₃) reduces over-alkylation. Heterogeneous catalysts (e.g., zeolites) improve regioselectivity .
- Solvent effects : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution by stabilizing charged intermediates .
- In situ monitoring : Real-time FTIR tracks tert-butyl chloride consumption to adjust reaction stoichiometry and minimize side products .
Advanced Question: How does the tert-butyl group influence the compound’s stability and reactivity?
Methodological Answer:
- Steric hindrance : The bulky tert-butyl group reduces oxidation at the hydroxyl group, enhancing thermal stability (decomposition >200°C) .
- Electronic effects : Electron-donating tert-butyl substituents increase electron density on the aromatic ring, altering reactivity in electrophilic substitutions (e.g., nitration or sulfonation) .
- Catalytic applications : The tert-butyl group stabilizes intermediates in asymmetric catalysis, as shown in palladium-catalyzed coupling reactions .
Basic Question: What safety protocols are critical when handling this compound?
Methodological Answer:
- Toxicology : While specific data for this compound are limited, structural analogs (e.g., naphthol derivatives) show moderate acute toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) and work in a fume hood .
- Storage : Store in amber vials under inert gas (N₂ or Ar) at 4°C to prevent oxidation .
- Waste disposal : Neutralize with dilute NaOH before incineration to avoid phenolic byproducts .
Advanced Question: How can computational modeling predict biological activity of this compound?
Methodological Answer:
- Docking studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinity to targets like estrogen receptors, leveraging the tetrahydro-naphthol scaffold’s similarity to steroid hormones .
- QSAR models : Quantitative structure-activity relationships (QSAR) correlate tert-butyl substituent size with logP values to predict membrane permeability .
- DFT calculations : Density functional theory (B3LYP/6-31G*) identifies reactive sites for electrophilic attack, guiding derivatization strategies .
Basic Question: What analytical techniques resolve contradictions in reported melting points?
Methodological Answer:
- DSC/TGA : Differential scanning calorimetry (DSC) confirms melting points (reported range: 120–125°C) and detects polymorphic forms .
- Recrystallization studies : Solvent polarity (e.g., ethanol vs. hexane) affects crystal packing, explaining discrepancies. Consistently use USP-grade solvents for reproducibility .
Advanced Question: How is this compound utilized in multi-step organic syntheses?
Methodological Answer:
- Chiral intermediates : The tert-butyl group directs asymmetric hydrogenation, producing enantiomerically pure tetralin derivatives for pharmaceuticals .
- Protecting groups : The hydroxyl group is protected as a silyl ether (e.g., TBSCl) in cross-coupling reactions, then deprotected with tetrabutylammonium fluoride (TBAF) .
Basic Question: What are the environmental stability and degradation pathways?
Methodological Answer:
- Photodegradation : UV exposure in aqueous solutions generates quinone derivatives, monitored via LC-MS .
- Biodegradation : Soil microcosm studies show slow degradation (t₁/₂ > 60 days) due to steric hindrance from the tert-butyl group .
Advanced Question: What innovations in catalysis improve its synthetic scalability?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
